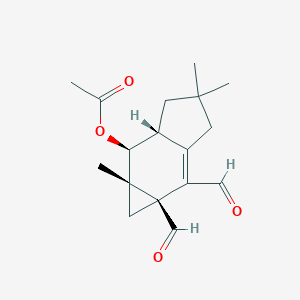
Acetylisomerulidial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetylisomerulidial is a natural product derived from the plant Isomeris arborea. It possesses a unique chemical structure and has been found to exhibit various biological activities.
Scientific Research Applications
Acetylisomerulidial has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers have also investigated its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of acetylisomerulidial is not fully understood. However, studies have shown that it may act through various pathways, including the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress. It has also been found to interact with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with numerous diseases. It has also been found to induce apoptosis, a process that leads to the death of cancer cells.
Advantages and Limitations for Lab Experiments
Acetylisomerulidial has several advantages for lab experiments. It is readily available and can be synthesized using a multi-step process. It has also been found to exhibit various biological activities, making it a useful tool for studying cellular pathways. However, its complex chemical structure can make it difficult to synthesize, and its biological activity may vary depending on the source and purity of the compound.
Future Directions
There are several future directions for research on acetylisomerulidial. One area of interest is its potential use as a treatment for neurodegenerative diseases. Researchers are also investigating its potential use as an anticancer agent. Additionally, studies are being conducted to better understand its mechanism of action and to develop new synthesis methods for the compound.
Conclusion
This compound is a unique natural product that exhibits various biological activities. It has been the subject of numerous scientific studies and has shown potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to develop new synthesis methods for the compound.
Synthesis Methods
Acetylisomerulidial is a complex natural product that can be synthesized using a multi-step process. The synthesis involves the use of various reagents and catalysts to produce the final product. The most common method for synthesizing this compound involves the use of a chiral auxiliary to control the stereochemistry of the reaction.
Properties
| 121843-90-1 | |
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[(1aS,5aR,6S,6aS)-1a,2-diformyl-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]inden-6-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16-,17-/m1/s1 |
InChI Key |
MJXHKPSYLUUZDJ-JWZBEHFJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]2CC(CC2=C([C@]3([C@@]1(C3)C)C=O)C=O)(C)C |
SMILES |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Canonical SMILES |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


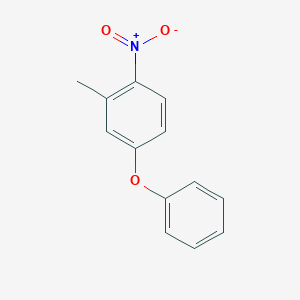

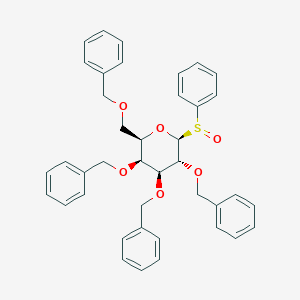
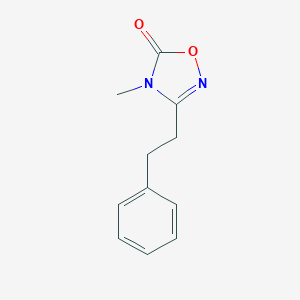
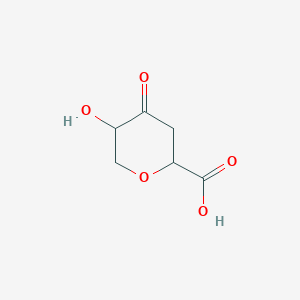
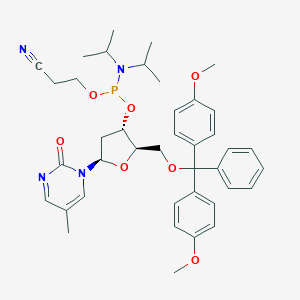
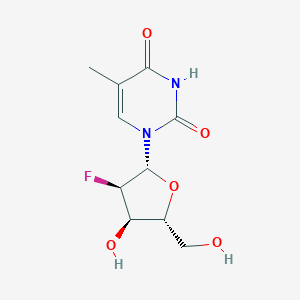
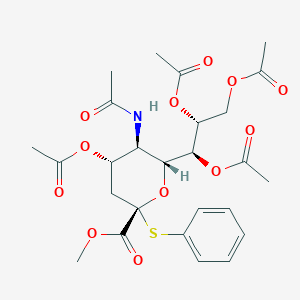
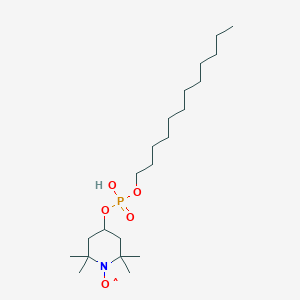
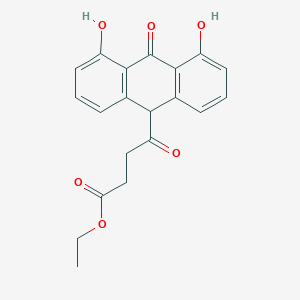
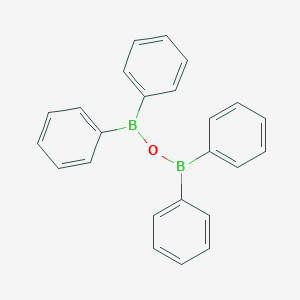

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)
![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)
